5-Bromo-n,n-diethyl-1h-indole-2-carboxamide
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Overview
Description
5-Bromo-n,n-diethyl-1h-indole-2-carboxamide: is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-n,n-diethyl-1h-indole-2-carboxamide typically involves the bromination of an indole precursor followed by the introduction of the diethylcarboxamide group. One common method is the bromination of 1H-indole-2-carboxamide using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-n,n-diethyl-1h-indole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the indole ring .
Scientific Research Applications
Chemistry: 5-Bromo-n,n-diethyl-1h-indole-2-carboxamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its indole core is known to interact with multiple biological targets, making it a valuable scaffold for developing new therapeutic agents .
Medicine: The compound’s potential anticancer and antimicrobial properties are of particular interest in medicinal chemistry. Researchers are exploring its use in developing new drugs for treating cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-n,n-diethyl-1h-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
5-Bromo-1-methylindole: Another brominated indole derivative with similar reactivity but different substituents.
5-Bromoindole-2-carboxylic acid: A related compound with a carboxylic acid group instead of the diethylcarboxamide group.
5-Chloro-n,n-diethyl-1h-indole-2-carboxamide: A similar compound with a chlorine atom instead of bromine.
Uniqueness: 5-Bromo-n,n-diethyl-1h-indole-2-carboxamide stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its diethylcarboxamide group enhances its solubility and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H15BrN2O |
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Molecular Weight |
295.17 g/mol |
IUPAC Name |
5-bromo-N,N-diethyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C13H15BrN2O/c1-3-16(4-2)13(17)12-8-9-7-10(14)5-6-11(9)15-12/h5-8,15H,3-4H2,1-2H3 |
InChI Key |
YYVRKVYPYHQWCF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N1)C=CC(=C2)Br |
Origin of Product |
United States |
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